4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that contains a triazine ring substituted with a 4-chlorobenzyl group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzylamine and bromine.
Cyclization: The 4-chlorobenzylamine undergoes cyclization with cyanuric chloride to form the triazine ring.
Bromination: The triazine intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the bromination reaction.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted triazine derivatives can be formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the triazine ring with different functional groups.
Scientific Research Applications
4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Agrochemicals: The compound is studied for its use as a pesticide or herbicide due to its bioactivity.
Materials Science: It is explored for its potential in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can interfere with cellular pathways such as DNA synthesis or protein function, leading to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the bromine atom, which may affect its reactivity and bioactivity.
6-bromo-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the 4-chlorobenzyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of both the 4-chlorobenzyl and bromine substituents, which can enhance its reactivity and bioactivity compared to similar compounds.
Properties
IUPAC Name |
6-bromo-4-[(4-chlorophenyl)methyl]-2H-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3O2/c11-8-9(16)15(10(17)14-13-8)5-6-1-3-7(12)4-2-6/h1-4H,5H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQHQHWAQRSNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=NNC2=O)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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